Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound. It has an imino group (-NH-) attached to the benzothiazole ring, a nitro group (-NO2) on the benzothiazole ring, and a chlorobenzoyl group (a benzoyl group with a chlorine atom) also attached to the benzothiazole ring. The compound also has an ethyl acetate group attached to the benzothiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring, the introduction of the nitro and chlorobenzoyl groups, and the attachment of the ethyl acetate group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole ring is aromatic, which means it is planar and has a delocalized pi electron system. The nitro group is also planar, while the chlorobenzoyl and ethyl acetate groups are not .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the chlorobenzoyl group could undergo nucleophilic aromatic substitution .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a related compound, demonstrates interesting chemical behavior, such as existing in tautomeric forms and decomposing under certain conditions. This highlights the potential of similar compounds like Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate in synthetic chemistry studies (Carrington et al., 1972).
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate, a compound with a similar structure, has been synthesized through a novel method, indicating the potential for innovative synthetic approaches in creating related compounds (Nassiri & Milani, 2020).
Research on 1,3-benzothiazoles, which are chemically related to this compound, provides insights into the synthesis of novel derivatives and their potential reactions, useful in the study of similar compounds (Mohamed, 2014; Mohamed, 2021).
Applications in Material Science
- Benzothiazole derivatives have been studied for their fluorescence properties, which could be relevant for this compound in applications like organic light-emitting diodes (OLEDs) (Mahadevan et al., 2014).
Potential Biological Activities
The synthesis of 1,3,4-oxadiazole compounds derived from 1H-imidazole, which are structurally related, and their biological activity studies suggest potential for exploring similar activities in this compound (Al-badrany et al., 2019).
Studies on imidazo[2,1-b]benzothiazole acids suggest that similar structures might possess anti-inflammatory and analgesic properties, offering a potential area of research for this compound (Grandolini et al., 1993).
The synthesis and antimicrobial evaluation of new benzothiazole derivatives indicate that this compound might also have potential antimicrobial properties (Al-Talib et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5S/c1-2-27-16(23)10-21-14-8-7-11(22(25)26)9-15(14)28-18(21)20-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLWFJDIQQOUFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.